

# Seclidemstat vs. Other LSD1 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Seclidemstat |           |
| Cat. No.:            | B610759      | Get Quote |

A deep dive into the clinical trial landscape of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on **Seclidemstat** and its key competitors. This guide provides a comprehensive comparison of their performance, supported by available clinical trial data, experimental protocols, and an overview of the underlying signaling pathways.

Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical epigenetic regulator in cancer, playing a pivotal role in tumor progression and maintenance. Its enzymatic activity, which involves the demethylation of histone and non-histone proteins, leads to altered gene expression that promotes cancer cell proliferation and survival.[1][2][3] Consequently, a number of LSD1 inhibitors have entered clinical development, each with a unique profile. This guide provides a comparative analysis of **Seclidemstat** (SP-2577) against other notable LSD1 inhibitors in clinical trials, including ladademstat (ORY-1001), Bomedemstat (IMG-7289), and CC-90011, to aid researchers, scientists, and drug development professionals in their understanding of this evolving therapeutic class.

# Mechanism of Action: A Common Target, Diverse Approaches

LSD1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: irreversible and reversible inhibitors.

• Irreversible inhibitors, such as ladademstat and Bomedemstat, form a covalent bond with the FAD cofactor essential for LSD1's enzymatic activity, leading to its permanent inactivation.[1]



 Reversible inhibitors, like Seclidemstat and CC-90011, do not form a permanent bond, allowing for a more transient inhibition of the enzyme.[1]

Beyond enzymatic inhibition, some of these compounds, including **Seclidemstat**, also disrupt the scaffolding function of LSD1, preventing its interaction with other proteins in transcriptional complexes.[4] This dual mechanism may offer a broader impact on cancer cell biology.

# Clinical Trial Performance: A Head-to-Head Comparison

The following tables summarize the available quantitative data from key clinical trials of **Seclidemstat** and other prominent LSD1 inhibitors.

## **Hematological Malignancies**



| Drug                              | Trial<br>Identifier        | Indicatio<br>n                                                                | Phase | Treatme<br>nt<br>Regimen              | Overall<br>Respons<br>e Rate<br>(ORR)             | Complet e Remissi on (CR/CRi/ CRh)                                 | Key<br>Safety/T<br>olerabilit<br>y<br>Findings                                                                                |
|-----------------------------------|----------------------------|-------------------------------------------------------------------------------|-------|---------------------------------------|---------------------------------------------------|--------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Seclidem<br>stat (SP-<br>2577)    | NCT0473<br>4990            | Myelodys plastic Syndrom es (MDS) or Chronic Myelomo nocytic Leukemi a (CMML) | I/II  | Seclidem<br>stat +<br>Azacitidin<br>e | 43% (in<br>14<br>evaluable<br>patients)<br>[5][6] | 1 CR, 3<br>marrow<br>CR, 1<br>marrow<br>CR + HI,<br>1 HI[5][6]     | A partial clinical hold was placed due to a grade 4 serious adverse event.[5]                                                 |
| ladadem<br>stat<br>(ORY-<br>1001) | ALICE<br>(NCT038<br>95684) | Acute<br>Myeloid<br>Leukemi<br>a (AML)<br>(1L, unfit)                         | lla   | ladadem<br>stat +<br>Azacitidin<br>e  | 81-82%                                            | 52% CR/CRi, 64% of response s were CR/CRi[8 ][9][10] [11][12] [13] | Managea ble safety profile. Most frequent treatment -related adverse events were thromboc ytopenia and neutrope nia.[11] [12] |



| ladadem<br>stat<br>(ORY-<br>1001) | FRIDA<br>(NCT055<br>46580) | Relapsed<br>/Refracto<br>ry AML<br>(FLT3-<br>mutant) | Ib   | ladadem<br>stat +<br>Gilteritini<br>b | 67% (in expande d dose cohort)                                                               | 58% CR/CRh/ CRi (in expande d dose cohort) [14] | The combinati on appears safe and well-tolerated with no dose-limiting toxicities reported in the initial cohorts. [15][16] |
|-----------------------------------|----------------------------|------------------------------------------------------|------|---------------------------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Bomede<br>mstat<br>(IMG-<br>7289) | NCT0425<br>4978            | Essential<br>Thrombo<br>cythemia<br>(ET)             | IIb  | Bomede<br>mstat<br>monother<br>apy    | 97% of patients treated for >24 weeks achieved platelet count reduction to ≤400 x 109/L.[17] | Not<br>Applicabl<br>e                           | Generally well- tolerated. The most common non- hematolo gic adverse events were diarrhea and dysgeusi a.[18]               |
| Bomede<br>mstat<br>(IMG-<br>7289) | NCT0313<br>6185            | Myelofibr<br>osis (MF)                               | I/II | Bomede<br>mstat<br>monother<br>apy    | 66% of patients had spleen volume                                                            | Not<br>Applicabl<br>e                           | Generally safe and well-tolerated.                                                                                          |







reduction common
at 24 nonweeks. hematolo
[19] gic
toxicity
was
dysgeusi
a.[20]

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery, CRh: Complete Remission with partial hematologic recovery, HI: Hematologic Improvement, 1L: First-line.

### **Solid Tumors**



| Drug                           | Trial<br>Identifier | Indication                                                  | Phase | Treatment<br>Regimen                | Best<br>Overall<br>Response                                                                    | Key<br>Safety/Tol<br>erability<br>Findings                                                                                                                                                              |
|--------------------------------|---------------------|-------------------------------------------------------------|-------|-------------------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Seclidemst<br>at (SP-<br>2577) | NCT03600<br>649     | Relapsed/<br>Refractory<br>Ewing<br>Sarcoma                 | I     | Seclidemst<br>at<br>monothera<br>py | 1 patient<br>achieved<br>76% tumor<br>shrinkage;<br>16.7% had<br>stable<br>disease.[4]<br>[21] | Manageabl e safety profile. The most common grade 3 treatment- related adverse events were vomiting, abdominal pain, and hypokalemi a.[21] A patient death led to a temporary pause in enrollment. [22] |
| CC-90011                       | NCT02875<br>223     | Advanced Solid Tumors and Relapsed/ Refractory Non- Hodgkin |       | CC-90011<br>monothera<br>py         | 1 CR in an NHL patient; 8 patients with neuroendo crine tumors/car cinomas                     | Well- tolerated. The most common Grade 3/4 treatment- related toxicities were                                                                                                                           |



| Lymphoma | had stable   | thrombocyt |
|----------|--------------|------------|
| (NHL)    | disease ≥6   | openia and |
|          | months.[9]   | neutropeni |
|          | [10][16][23] | a.[9][16]  |
|          | [24]         | [23]       |

# **Experimental Protocols: A Look at the Methodology**

The evaluation of treatment efficacy in the aforementioned clinical trials adheres to established, standardized criteria.

### **Response Evaluation in Solid Tumors**

For solid tumors, the Response Evaluation Criteria in Solid Tumors (RECIST 1.1) is the standard methodology employed.[24] This involves:

- Baseline Assessment: Identification and measurement of "target lesions" (up to 5
  measurable lesions, with a maximum of 2 per organ) and "non-target lesions".[15][21][25]
- Follow-up Assessments: Repeated measurements of target lesions to determine the change in tumor burden.[21]
- Response Categories:
  - Complete Response (CR): Disappearance of all target lesions.[15][20][25]
  - Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
     [15][20][25]
  - Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.[15][20][25]
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[15][20][25]

## Response Evaluation in Acute Myeloid Leukemia



In AML trials, the European LeukemiaNet (ELN) criteria are the benchmark for assessing response.[7] These criteria define various response categories based on bone marrow blast percentage, peripheral blood counts, and the presence or absence of extramedullary disease. Key response definitions include:

- Complete Remission (CR): Bone marrow blasts <5%, absence of circulating blasts and blasts with Auer rods, absolute neutrophil count ≥1.0 x 10°/L, platelet count ≥100 x 10°/L, and absence of extramedullary leukemia.
- Complete Remission with incomplete hematologic recovery (CRi): All CR criteria are met except for residual neutropenia (<1.0 x 10°/L) or thrombocytopenia (<100 x 10°/L).
- Complete Remission with partial hematologic recovery (CRh): Bone marrow blasts <5%, partial recovery of peripheral blood counts (absolute neutrophil count >0.5 x 10<sup>9</sup>/L and platelet count >50 x 10<sup>9</sup>/L).[5]

Measurable residual disease (MRD) is also a critical component of response assessment in AML, providing a more sensitive measure of treatment efficacy.[26]

# Signaling Pathways and Pharmacodynamic Markers

LSD1 exerts its oncogenic effects through complex signaling pathways. It is a key component of several transcriptional repressor complexes, including the CoREST complex. By demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 represses the expression of tumor suppressor genes and genes involved in cell differentiation.[1][2] Furthermore, LSD1 can demethylate non-histone proteins such as p53, thereby modulating their activity.[1]

#### Click to download full resolution via product page

To assess the biological activity of LSD1 inhibitors in clinical trials, various pharmacodynamic biomarkers are monitored. These markers provide evidence of target engagement and can correlate with clinical response. Key biomarkers include:



- CD11b and CD86: Upregulation of these cell surface markers is indicative of myeloid differentiation, a desired effect of LSD1 inhibition in hematological malignancies.[1][27]
- GFI1b: As a downstream target of LSD1, changes in GFI1b levels can reflect the extent of LSD1 inhibition.[27]
- Chromogranin A (CgA) and Monocyte to Macrophage Differentiation-associated (MMD): In the trial for CC-90011, decreased levels of CgA and MMD expression were observed, suggesting target engagement.[10]

## Conclusion

The landscape of LSD1 inhibitors in clinical development is dynamic and promising. **Seclidemstat**, with its reversible mechanism of action and dual inhibition of enzymatic and scaffolding functions, represents a distinct approach within this class. While early clinical data for **Seclidemstat** has shown some activity, particularly in Ewing sarcoma, it has also faced challenges, including a partial clinical hold in one of its trials.

In comparison, irreversible inhibitors like ladademstat have demonstrated robust efficacy, especially in AML, with high response rates when used in combination therapies. Bomedemstat has shown promising results in managing symptoms and disease burden in myeloproliferative neoplasms. The reversible inhibitor CC-90011 has shown durable responses in neuroendocrine tumors and a favorable safety profile.

For researchers and drug developers, the choice of which LSD1 inhibitor to investigate further will depend on the specific cancer type, the desired therapeutic window, and the potential for combination with other agents. The distinct mechanisms of action and the emerging clinical data for each of these compounds will continue to shape their developmental paths and their potential to become valuable additions to the armamentarium of cancer therapies. Continued research into the nuances of the LSD1 signaling pathway and the identification of predictive biomarkers will be crucial for optimizing the clinical application of this exciting class of epigenetic drugs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. ascopubs.org [ascopubs.org]
- 5. 2022 ELN recommendations for the management of AML in adults [aml-hub.com]
- 6. targetedonc.com [targetedonc.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. asebio.com [asebio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical activity of CC-90011, an oral, potent, and reversible LSD1 inhibitor, in advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 11. ladademstat in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ladademstat + azacitidine in adult patients with newly diagnosed AML: The phase IIa ALICE study [aml-hub.com]
- 13. oryzon.com [oryzon.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Response evaluation criteria in solid tumors Wikipedia [en.wikipedia.org]
- 16. Phase I Study of Lysine-Specific Demethylase 1 Inhibitor, CC-90011, in Patients with Advanced Solid Tumors and Relapsed/Refractory Non-Hodgkin Lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. RECIST Criteria Friends of Cancer Research [friendsofcancerresearch.org]
- 20. project.eortc.org [project.eortc.org]



- 21. Ongoing and future ladademstat trials for all AML HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. radiopaedia.org [radiopaedia.org]
- 25. thd.org.tr [thd.org.tr]
- 26. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Seclidemstat vs. Other LSD1 Inhibitors: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610759#seclidemstat-versus-other-lsd1-inhibitors-inclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com